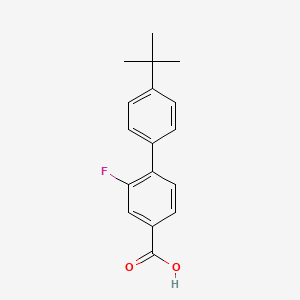

3-Fluoro-4-(4-T-butylphenyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

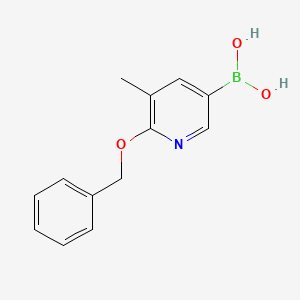

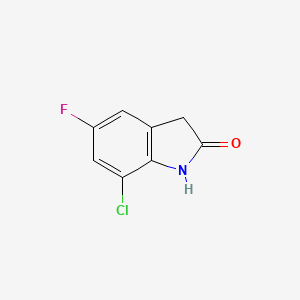

3-Fluoro-4-(4-T-butylphenyl)benzoic acid is a chemical compound with the CAS Number: 1261954-92-0. It has a molecular weight of 272.32 and its IUPAC name is 4’-tert-butyl-2-fluoro [1,1’-biphenyl]-4-carboxylic acid .

Molecular Structure Analysis

The molecular structure of 3-Fluoro-4-(4-T-butylphenyl)benzoic acid is represented by the linear formula C17H17FO2 . The InChI code for this compound is 1S/C17H17FO2/c1-17(2,3)13-7-4-11(5-8-13)14-9-6-12(16(19)20)10-15(14)18/h4-10H,1-3H3,(H,19,20) .Applications De Recherche Scientifique

Application 1: Glucose Sensing

- Summary of the Application : The compound is used in the synthesis of a new monomer, 3,4-ethylenedioxythiophene bearing a fluoro-containing phenylboronic acid (EDOT–FPBA), for enzyme-free glucose sensing at physiological conditions .

- Methods of Application or Experimental Procedures : The EDOT–FPBA monomer is electropolymerized on a glassy carbon electrode (poly (EDOT–FPBA)/GCE) at a constant voltage . The electrochemical polymerization was optimized to obtain a low impedance film interface and then characterized by scanning electron microscopy, atomic force microscopy, water contact angle measurements, and electrochemical impedance spectroscopy .

- Results or Outcomes : The specific interaction and pH dependence between poly (EDOT–FPBA)/GCE and glucose are detected by electrochemical impedance spectroscopy in a detection range from 0.05 to 25 mM with a detection limit of 0.05 mM at pH 7.0 . The poly (EDOT–FPBA) exhibits 6 times higher sensitivity under physiological pH conditions in comparison with phenylboronic acid and 3-pyridylboronic acid conjugated poly (3,4-ethylenedioxythiophene), due to the introduction of an electron-withdrawing F substituent into the benzene ring of phenylboronic acid (PBA) reducing the p Ka value of PBA .

Application 2: Acid-Base Studies

- Summary of the Application : The compound is used in studies comparing the acidity of different fluorobenzoic acids .

- Methods of Application or Experimental Procedures : The pKa values of 2-fluorobenzoic acid and 4-fluorobenzoic acid are compared. The study considers the effects of intramolecular hydrogen bonding and the inductive effect of the fluorine atom .

- Results or Outcomes : The study found that 2-fluorobenzoic acid is more acidic than 4-fluorobenzoic acid, despite the presence of intramolecular hydrogen bonding in 2-fluorobenzoic acid. This is attributed to the strong -I effect of the fluorine atom .

Application 3: Acid-Base Studies

- Summary of the Application : The compound is used in studies comparing the acidity of different fluorobenzoic acids .

- Methods of Application or Experimental Procedures : The pKa values of 2-fluorobenzoic acid and 4-fluorobenzoic acid are compared. The study considers the effects of intramolecular hydrogen bonding and the inductive effect of the fluorine atom .

- Results or Outcomes : The study found that 2-fluorobenzoic acid is more acidic than 4-fluorobenzoic acid, despite the presence of intramolecular hydrogen bonding in 2-fluorobenzoic acid. This is attributed to the strong -I effect of the fluorine atom .

Propriétés

IUPAC Name |

4-(4-tert-butylphenyl)-3-fluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FO2/c1-17(2,3)13-7-4-11(5-8-13)14-9-6-12(16(19)20)10-15(14)18/h4-10H,1-3H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAAKUFCDNYZEHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681315 |

Source

|

| Record name | 4'-tert-Butyl-2-fluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-(4-T-butylphenyl)benzoic acid | |

CAS RN |

1261954-92-0 |

Source

|

| Record name | 4'-tert-Butyl-2-fluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide](/img/structure/B567676.png)

![4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B567677.png)

![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B567689.png)